molecular formula C10H15NO3S B2897809 N-(2-hydroxy-2-phenylpropyl)methanesulfonamide CAS No. 1351585-33-5

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide

Cat. No.: B2897809
CAS No.: 1351585-33-5
M. Wt: 229.29
InChI Key: MNLAZCJSOSFICV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide is a synthetic compound with potential applications in various fields of scientific research. It is known for its unique chemical structure, which includes a hydroxy group, a phenyl group, and a methanesulfonamide group. This compound has been studied for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)methanesulfonamide typically involves the reaction of 2-hydroxy-2-phenylpropylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methanesulfonamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the methanesulfonamide group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)methanesulfonamide
  • N-(3-hydroxy-2-pyridinyl)methanesulfonamide
  • N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide

Uniqueness

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-10(12,8-11-15(2,13)14)9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLAZCJSOSFICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C)(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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